
Benzene, 1,1'-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-]: is a complex organic compound with the molecular formula C25H16N4O4 . This compound is known for its unique structure, which includes two isocyanate groups attached to a benzene ring through a phenylmethylene bridge. It is commonly used in various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] typically involves the reaction of 3,5-diamino-2-methylbenzoic acid with phosgene to form the corresponding diisocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Amines: React with the isocyanate groups to form ureas.
Alcohols: React with the isocyanate groups to form urethanes.
Water: Reacts with the isocyanate groups to form carbon dioxide and amines.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Carbon Dioxide and Amines: Formed from the reaction with water.
Scientific Research Applications
Chemistry: In chemistry, Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] is used as a building block for the synthesis of various polymers and materials. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential use in drug delivery systems and as precursors for biologically active molecules .
Industry: In the industrial sector, this compound is widely used in the production of polyurethanes, which are essential components in foams, coatings, adhesives, and sealants. Its ability to form strong covalent bonds with various substrates makes it a versatile material in manufacturing .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can interact with the isocyanate groups to form ureas, urethanes, and other derivatives .
Comparison with Similar Compounds
- Benzene, 1,3-diisocyanato-2-methyl-
- 1,1’-(Phenylmethanediyl)bis(2,4-diisocyanato-5-methylbenzene)
- 4,4’-Benzylidenebis(6-methyl-m-phenylene)tetraisocyanate
Uniqueness: Benzene, 1,1’-(phenylmethylene)bis[3,5-diisocyanato-2-methyl-] is unique due to its specific structure, which includes a phenylmethylene bridge connecting two benzene rings with isocyanate groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in polymer synthesis and industrial manufacturing .
Properties
CAS No. |
263571-83-1 |
|---|---|
Molecular Formula |
C25H16N4O4 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-[(3,5-diisocyanato-2-methylphenyl)-phenylmethyl]-3,5-diisocyanato-2-methylbenzene |
InChI |
InChI=1S/C25H16N4O4/c1-16-21(8-19(26-12-30)10-23(16)28-14-32)25(18-6-4-3-5-7-18)22-9-20(27-13-31)11-24(17(22)2)29-15-33/h3-11,25H,1-2H3 |
InChI Key |
YYXJNQOYPZLSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C(=CC(=C3)N=C=O)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)


![Octyl {[1-(3-bromophenyl)ethyl]amino}(oxo)acetate](/img/structure/B12570744.png)

![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,2-[(6-ethyl-1,4-dihydro-5-methyl-4-oxo-pyrimidin-2-YL)thio]-](/img/structure/B12570758.png)
![2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]](/img/structure/B12570782.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)

![(E)-1-[(2-Phenylhydrazinylidene)(thiophen-3-yl)methyl]-2-(thiophen-2-yl)diazene](/img/structure/B12570813.png)
